Cas no 1377582-11-0 (6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one)

6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindol-1-one, 6-amino-2,3-dihydro-5-methoxy-
- 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
- JIYFSYXOGIDKCX-UHFFFAOYSA-N
- 1377582-11-0
- 6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one
- SCHEMBL6114214
- EN300-1294707
-
- Inchi: 1S/C9H10N2O2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4,10H2,1H3,(H,11,12)
- InChI Key: JIYFSYXOGIDKCX-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=C(OC)C(N)=C2)CN1
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.297±0.06 g/cm3(Predicted)
- Boiling Point: 531.2±50.0 °C(Predicted)
- pka: 14.06±0.20(Predicted)
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294707-0.1g |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 0.1g |
$829.0 | 2023-05-26 | ||
Enamine | EN300-1294707-2.5g |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 2.5g |
$1848.0 | 2023-05-26 | ||
Enamine | EN300-1294707-10000mg |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 10000mg |
$3315.0 | 2023-09-30 | ||
Enamine | EN300-1294707-1000mg |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1294707-1.0g |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1294707-0.25g |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 0.25g |
$867.0 | 2023-05-26 | ||
Enamine | EN300-1294707-500mg |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 500mg |
$739.0 | 2023-09-30 | ||
Enamine | EN300-1294707-50mg |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1294707-2500mg |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1294707-5.0g |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one |
1377582-11-0 | 5g |
$2732.0 | 2023-05-26 |
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one Related Literature
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
Introduction to 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one (CAS No. 1377582-11-0)
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one, identified by its Chemical Abstracts Service (CAS) number 1377582-11-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The presence of both amino and methoxy functional groups in its molecular framework makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structure of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one features a seven-membered aromatic ring system with nitrogen atoms at the 1-position and 3-position, contributing to its unique electronic properties and potential interactions with biological targets. The amino group at the 6-position and the methoxy group at the 5-position are key pharmacophores that influence its reactivity and biological activity. Such structural features have been extensively studied in the context of drug discovery, particularly for their role in modulating enzyme inhibition and receptor binding.
In recent years, there has been a surge in research focused on isoindole derivatives due to their demonstrated efficacy in various pharmacological contexts. 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential as an intermediate in the synthesis of more complex molecules with therapeutic relevance. Its ability to serve as a precursor for further functionalization makes it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one is its role in the development of novel bioactive compounds. Researchers have leveraged its structural framework to design molecules with enhanced pharmacokinetic properties and improved target specificity. For instance, studies have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The methoxy group, in particular, has been shown to enhance solubility and metabolic stability, making it an attractive feature for drug candidates.
The synthesis of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions that highlight the compound's synthetic versatility. Common methodologies include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic chemistry have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.
From a biological perspective, 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one has been evaluated in various preclinical models to assess its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, although further research is needed to fully elucidate its mechanism of action. The compound's interaction with biological targets such as transcription factors and signaling pathways remains an area of active investigation.
The pharmaceutical industry has taken note of the promising properties of 6-amino-5-methoxy-2,3-dihydro-1H_isoindol_1_one, leading to several ongoing clinical trials where derivatives of this compound are being tested for efficacy in treating neurological disorders and chronic inflammatory conditions. The results from these trials are expected to provide valuable insights into the compound's potential as a therapeutic agent.
In conclusion,6-amino_5_methoxy_2_3_dihydro_1H_isoindol_1_one (CAS No. 1377582_11_0) represents a significant compound in pharmaceutical research due to its structural complexity and biological potential. Its role as a precursor for more complex drug candidates underscores its importance in medicinal chemistry. As research continues to uncover new applications for this molecule,6_amino_5_methoxy_2_3_dihydro_1H_isoindol_1_one is poised to play a pivotal role in the development of next-generation therapeutics.
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